N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(2)10-22(20,21)14-8-18(9-14)15(19)17-7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHGJAOLIQQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound replaces the formamide backbone with an azetidine-carboxamide system, introducing steric bulk and conformational constraints. The isobutylsulfonyl group adds polarity compared to the simpler alkyl groups (ethyl/methyl) in the analogs .
Synthetic Efficiency: Both formamide derivatives were synthesized rapidly (15 minutes) via reductive amination or similar methods, with yields influenced by the alkyl substituent. The methyl variant achieved a higher yield (52.0%) than the ethyl analog (41.6%), likely due to reduced steric hindrance .
By-Product Formation :
- In formamide syntheses, dialkylated amines (e.g., N,N-di-(4-chlorobenzyl)-N-alkylamines) were major by-products (31–34% yields). This suggests competing alkylation pathways, which may be exacerbated in the target compound due to the azetidine’s nucleophilicity .
Reaction Conditions :
- The rapid reaction times (15 minutes) for formamides highlight the efficiency of reductive amination. For the target compound, sulfonylation and azetidine ring formation may necessitate longer durations or higher temperatures, though specific data are lacking.
Research Findings and Implications
- Substituent Effects : Smaller alkyl groups (methyl vs. ethyl) improve main product yields in formamides, suggesting that steric effects critically influence reaction outcomes. The isobutylsulfonyl group in the target compound may hinder reactivity, requiring optimized conditions to mitigate by-products .
- Electrophilic Reactivity : The sulfonyl group in the target compound could enhance interactions with biological targets (e.g., cysteine residues in enzymes) compared to formamides, which lack such moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
